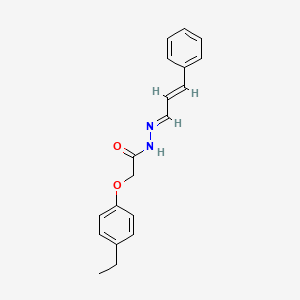![molecular formula C20H23N3O2 B5577507 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is a chemical compound with the linear formula C19H23N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .Molecular Structure Analysis
The molecular structure of “N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is represented by the formula C19H23N3O . The molecular weight of the compound is 309.415 .Scientific Research Applications
Antipsychotic Agent Development
Research on N1-(2-Alkoxyphenyl)piperazines, which include similar structures to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, has shown potential antipsychotic properties. These compounds were evaluated for their biological activity, displaying high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, indicative of their potential as antipsychotic agents. The study highlighted the importance of structural features in the biological activity of these compounds, with certain functionalities and substitutions enhancing their activity in predictive tests of clinical antipsychotic effects (Reitz et al., 1995).
Acetylcholinesterase Inhibitors
A study on thiazole-piperazine derivatives, including structures analogous to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, revealed their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. This inhibition suggests potential for treating neurodegenerative diseases like Alzheimer's, where AChE activity is dysregulated. The synthesized compounds showed significant inhibition rates, demonstrating their potential as acetylcholinesterase inhibitors (Yurttaş, Kaplancıklı, & Özkay, 2013).
ACAT-1 Inhibition for Disease Treatment
K-604, a compound structurally related to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). ACAT-1 is involved in cholesterol metabolism, and its inhibition can be crucial for treating diseases linked to ACAT-1 overexpression. The development of K-604 highlights the therapeutic potential of ACAT inhibitors in treating incurable diseases related to cholesterol metabolism dysregulation (Shibuya et al., 2018).
Anticancer Activity
Another study synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluating their anticancer activity against several human cancer cell lines. The results demonstrated that certain compounds exhibited significant activity, underscoring the potential of these structures in developing anticancer therapeutics. Molecular docking further supported the structure-activity relationship, providing insights into their mechanism of action (Boddu et al., 2018).
properties
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22-11-13-23(14-12-22)20(25)17-9-5-6-10-18(17)21-19(24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIEIHFROPDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)



![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)
![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
